molecular formula C8H12O3 B14645619 2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- CAS No. 53854-98-1

2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo-

Cat. No.: B14645619
CAS No.: 53854-98-1
M. Wt: 156.18 g/mol
InChI Key: URLKUKMCKNPDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- is an organic compound that belongs to the class of pyran derivatives It is characterized by a six-membered ring containing one oxygen atom and a carboxaldehyde group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . This process converts the double bonds in the pyran ring to single bonds, resulting in the formation of the tetrahydro derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of high-pressure hydrogen gas and efficient catalysts ensures the complete conversion of starting materials to the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Bromine (Br₂) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: 2H-Pyran-3-carboxylic acid, tetrahydro-6,6-dimethyl-4-oxo-.

    Reduction: 2H-Pyran-3-methanol, tetrahydro-6,6-dimethyl-4-oxo-.

    Substitution: Various substituted pyran derivatives depending on the electrophile used.

Scientific Research Applications

2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical processes, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-3-carboxaldehyde, tetrahydro-6,6-dimethyl-4-oxo- is unique due to its specific substitution pattern and the presence of both an aldehyde and a tetrahydro pyran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

CAS No.

53854-98-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

6,6-dimethyl-4-oxooxane-3-carbaldehyde

InChI

InChI=1S/C8H12O3/c1-8(2)3-7(10)6(4-9)5-11-8/h4,6H,3,5H2,1-2H3

InChI Key

URLKUKMCKNPDIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(CO1)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.